![molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3](/img/structure/B6361940.png)

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

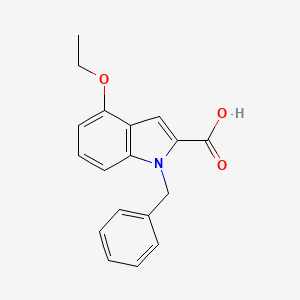

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H18ClNO and a molecular weight of 215.71972 .

Chemical Reactions Analysis

Phenols, the class of compounds to which this compound belongs, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Scientific Research Applications

Unexpected Carbon Migration in Organic Synthesis

A study by Das et al. (2017) observed an unexpected migration of a ninhydrin carbon bearing a phenolic subunit when phenolic adducts of ninhydrin reacted with 2-aminophenol. This migration led to the formation of 2-(1,3-dioxoisoindolin-2-yl)phenyl benzoates, as confirmed by NMR spectroscopy and X-ray crystallographic analysis, highlighting a novel reaction pathway in organic synthesis (Das et al., 2017).

Catalytic Applications in Ethylene Oligomerization

Ngcobo and Ojwach (2017) reported on the synthesis of chelated NˆO (imino/amino)phenol nickel(II) complexes and their application in catalyzing ethylene oligomerization. The study showcases the potential of using such complexes as catalysts to produce significant yields of butenes and hexenes, demonstrating the utility of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in industrial chemical processes (Ngcobo & Ojwach, 2017).

Antimicrobial Activity of Derivatives

Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids. These compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition in Acidic Environments

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, for their potential in inhibiting corrosion of stainless steel in acidic environments. Their findings suggest that derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol could serve as effective corrosion inhibitors, offering protection to metal surfaces in industrial applications (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name |

2-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLVNPKPABRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

amine hydrochloride](/img/structure/B6361882.png)

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)

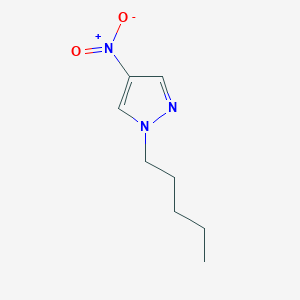

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)